Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester
Overview
Description
3-Phenyldithiocarbazic acid methyl ester is an organic compound with the molecular formula C8H10N2S2. It is also known as 2-Phenylhydrazinedithiocarboxylic acid methyl ester. This compound is characterized by the presence of a phenyl group attached to a dithiocarbazic acid methyl ester moiety. It is primarily used in research and experimental applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyldithiocarbazic acid methyl ester typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
A common synthetic route is as follows:
- Phenylhydrazine is reacted with carbon disulfide in the presence of sodium hydroxide to form the intermediate dithiocarbazate.
- The intermediate is then methylated using methyl iodide or dimethyl sulfate to yield 3-Phenyldithiocarbazic acid methyl ester .
Industrial Production Methods
While specific industrial production methods for 3-Phenyldithiocarbazic acid methyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Phenyldithiocarbazic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation with hydrogen peroxide can yield sulfoxides.
- Reduction with lithium aluminum hydride can yield thiols.
- Nucleophilic substitution with halides can yield substituted dithiocarbazates .
Scientific Research Applications
3-Phenyldithiocarbazic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 3-Phenyldithiocarbazic acid methyl ester involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylhydrazinedithiocarboxylic acid ethyl ester
- 3-Phenyldithiocarbazic acid ethyl ester
- 2-Phenylhydrazinedithiocarboxylic acid propyl ester
Uniqueness
3-Phenyldithiocarbazic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
methyl N-anilinocarbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCVCDOFDCMDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NNC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965112 | |
Record name | Methyl hydrogen phenylcarbonodithiohydrazonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50878-38-1 | |
Record name | Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050878381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen phenylcarbonodithiohydrazonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.